molecular formula C9H20O2 B15322202 3-(Tert-butoxy)-2,2-dimethylpropan-1-ol

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol

Cat. No.: B15322202
M. Wt: 160.25 g/mol
InChI Key: MCHWFMFPTINSFD-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C9H20O2. It is a tertiary alcohol with a tert-butoxy group attached to a dimethylpropanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method is the reaction of tert-butyl alcohol with 2,2-dimethylpropanal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into various organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield simpler alcohols or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons .

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. In biochemical systems, it can interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:

    Potassium tert-butoxide: A strong base used in organic synthesis.

    tert-Butyl alcohol: A simpler alcohol with similar structural features.

    tert-Butyl esters: Compounds with a tert-butoxy group attached to an ester functional group.

The uniqueness of this compound lies in its combination of a tert-butoxy group with a dimethylpropanol backbone, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol

InChI

InChI=1S/C9H20O2/c1-8(2,3)11-7-9(4,5)6-10/h10H,6-7H2,1-5H3

InChI Key

MCHWFMFPTINSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C)(C)CO

Origin of Product

United States

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